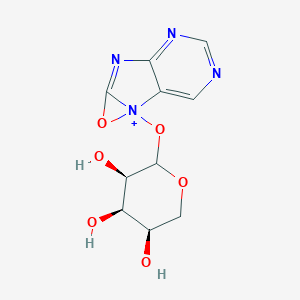
Oxypurinol 7-riboside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxypurinol 7-riboside is a purine nucleoside analog that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases. In
Mecanismo De Acción
Oxypurinol 7-riboside exerts its biological effects by inhibiting the activity of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, Oxypurinol 7-riboside reduces the levels of uric acid in the blood, which can help to alleviate the symptoms of gout. In addition, Oxypurinol 7-riboside has been shown to induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Efectos Bioquímicos Y Fisiológicos
Oxypurinol 7-riboside has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the levels of uric acid in the blood, which can help to alleviate the symptoms of gout. In addition, it has been shown to induce apoptosis in cancer cells, which makes it a promising candidate for cancer therapy. Oxypurinol 7-riboside has also been shown to exhibit antiviral and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Oxypurinol 7-riboside in lab experiments is its ability to inhibit xanthine oxidase, which makes it a useful tool for studying the role of uric acid in various biological processes. However, one limitation of using Oxypurinol 7-riboside in lab experiments is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Oxypurinol 7-riboside. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, the development of new analogs of Oxypurinol 7-riboside with improved efficacy and reduced toxicity is an important area of research.
Métodos De Síntesis
Oxypurinol 7-riboside can be synthesized through the reaction of oxypurinol with ribose in the presence of an enzyme, purine nucleoside phosphorylase (PNP). This reaction results in the formation of Oxypurinol 7-riboside and inorganic phosphate. The yield of this reaction can be improved by optimizing the reaction conditions, such as pH, temperature, and substrate concentration.
Aplicaciones Científicas De Investigación
Oxypurinol 7-riboside has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antiviral, anticancer, and anti-inflammatory activities. In addition, it has been investigated for its potential use in the treatment of gout, a metabolic disorder characterized by high levels of uric acid in the blood.
Propiedades
Número CAS |
16220-08-9 |
|---|---|
Nombre del producto |
Oxypurinol 7-riboside |
Fórmula molecular |
C10H11N4O6+ |
Peso molecular |
283.22 g/mol |
Nombre IUPAC |
(3R,4R,5R)-2-purino[7,8-b]oxaziren-7-ium-7-yloxyoxane-3,4,5-triol |
InChI |
InChI=1S/C10H11N4O6/c15-5-2-18-9(7(17)6(5)16)19-14-4-1-11-3-12-8(4)13-10(14)20-14/h1,3,5-7,9,15-17H,2H2/q+1/t5-,6-,7-,9?,14?/m1/s1 |
Clave InChI |
CYQFEGWHROFKNL-NTRJPUSZSA-N |
SMILES isomérico |
C1[C@H]([C@H]([C@H](C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
SMILES |
C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O[N+]23C4=CN=CN=C4N=C2O3)O)O)O |
Sinónimos |
oxypurinol 7-riboside oxypurinol-7-riboside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



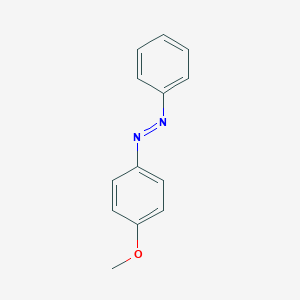

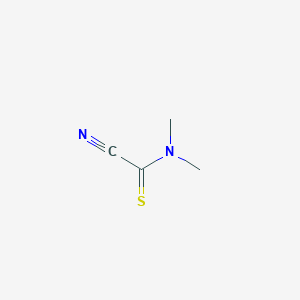
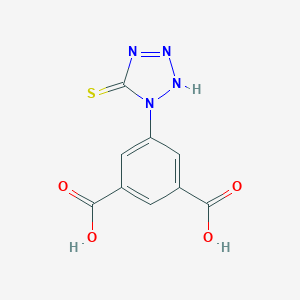
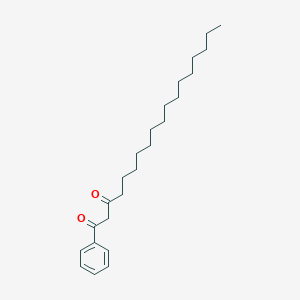
![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)
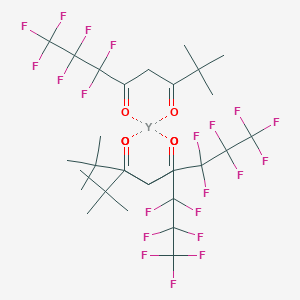
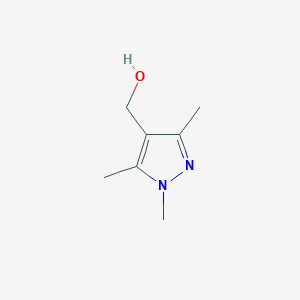
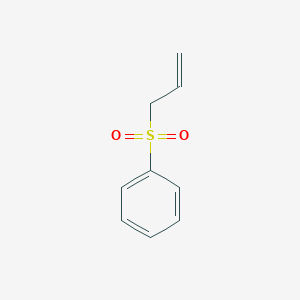
![1,3-Dihydro-2h-imidazo[4,5-b]pyrazin-2-one](/img/structure/B97623.png)
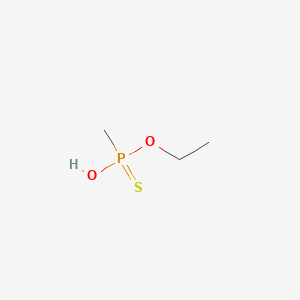
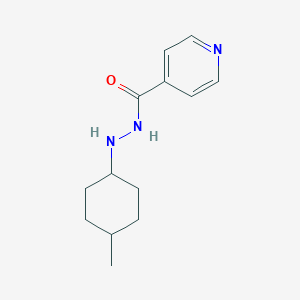
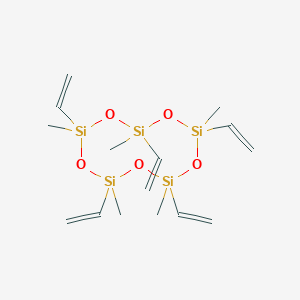
![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)